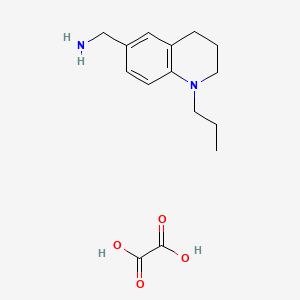

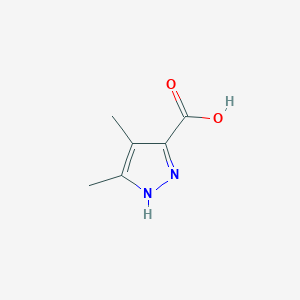

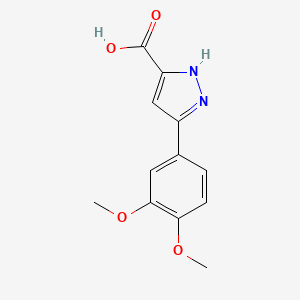

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related furan derivatives often involves catalytic reactions or multicomponent reactions. For instance, ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized using a one-pot multicomponent reaction catalyzed by PTSA, showcasing the versatility of synthesis methods for furan derivatives (Suwito et al., 2017). Additionally, palladium iodide catalyzed oxidative carbonylation has been utilized to transform 3-yne-1,2-diol derivatives into high-value furan-3-carboxylic esters, demonstrating an efficient synthetic pathway for the production of furan-based compounds (Gabriele et al., 2012).

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and varied. The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides insights into the spatial arrangement and intermolecular interactions of furan compounds, highlighting the diversity of molecular geometries within this class of chemicals (Yang, 2009).

Chemical Reactions and Properties

Furan derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential for functionalization. Ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylates reacted with alcohols under catalytic conditions to produce 5-alkoxy derivatives, indicating the versatility of these compounds in synthetic chemistry (Ivanov et al., 2018).

科学研究应用

Synthesis and Physiological Activities

A study by 蘇怡芳 (2006) investigated the synthesis of ethyl 2-[N-substituted benzyl-4'(or 3')-bromo]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate compounds, evaluating their anti-arrhythmic activity and cardiovascular effects. Several compounds within this series were found to significantly impact heart rate and contractility, suggesting potential applications in cardiovascular research 蘇怡芳 (2006).

NMR Spectroscopy and Structural Analysis

In a separate study, A. Lyčka et al. (2010) synthesized and analyzed ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate using NMR spectroscopy. The research provided valuable insights into the compound's structure and tautomeric behavior, contributing to the understanding of its chemical properties A. Lyčka et al. (2010).

Synthesis of Diketopyrrolopyrrole (DPP) Pigments

Colin J. H. Morton et al. (2005) explored the use of ethyl 2-aryl-4,5-dihydro-5-oxopyrrole-3-carboxylates in the synthesis of diketopyrrolopyrrole (DPP) pigments. The study demonstrated the utility of these compounds in producing novel N,N′-disubstituted DPP derivatives, which are significant in the development of pigments and dyes Colin J. H. Morton et al. (2005).

Multicomponent Reactions (MCRs)

W. Wang et al. (2012) reported the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives through a one-pot three-component reaction. This study highlights the versatility of ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate derivatives in facilitating the synthesis of complex heterocyclic compounds W. Wang et al. (2012).

Acylative Intramolecular Cyclization

Sho Inagaki et al. (2017) described a method for synthesizing 2-substituted 4,5-dihydro-4-oxo-3-furancarboxylates via acylative intramolecular cyclization of sulfonium salts. This approach offers a straightforward pathway to a variety of furancarboxylate derivatives, demonstrating the compound's utility in organic synthesis Sho Inagaki et al. (2017).

属性

IUPAC Name |

ethyl 2-anilino-4-oxofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJBFSHHCNDWOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OCC1=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351368 |

Source

|

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-furancarboxylate | |

CAS RN |

58337-16-9 |

Source

|

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethylamino)methylene]cyclopentane-1,3-dione](/img/structure/B1268928.png)

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)